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Compound of Interest

Compound Name: 2'-O-Tosyladenosine

Cat. No.: B8282233

For researchers, scientists, and drug development professionals, 2'-O-tosylated
ribonucleosides serve as pivotal intermediates in the synthesis of a diverse array of modified
nucleosides with significant applications in antiviral therapy, oligonucleotide-based
therapeutics, and as biochemical probes. The strategic placement of a tosyl group at the 2'-
position of the ribose sugar transforms the otherwise unreactive hydroxyl group into an
excellent leaving group, paving the way for nucleophilic substitution reactions. This allows for
the precise introduction of various functionalities at this position, leading to novel compounds
with tailored biological activities.

Core Applications:

» Antiviral Drug Development: A primary application of 2'-O-tosylated ribonucleosides is in the
synthesis of 2'-modified nucleoside analogues that act as antiviral agents. By introducing
moieties that interfere with viral replication, such as fluorine or azide groups, potent inhibitors
of viral polymerases can be developed. The 2'-modification can enhance the drug's stability,
bioavailability, and efficacy. For instance, the introduction of a fluorine atom at the 2'-position
in the arabino configuration is a key feature in several antiviral drugs.

e Oligonucleotide Therapeutics: 2'-Modified oligonucleotides are crucial in the development of
antisense therapies, siRNAs, and aptamers. Modifications at the 2'-position of the
ribonucleoside building blocks can impart desirable properties to the resulting
oligonucleotides, such as increased resistance to nuclease degradation, enhanced binding
affinity to target RNA, and improved pharmacokinetic profiles.[1] 2'-O-tosylated
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ribonucleosides are valuable precursors for the synthesis of the phosphoramidite building
blocks used in automated solid-phase oligonucleotide synthesis.[2]

» Biochemical Probes: The electrophilic nature of the 2'-position in 2'-O-tosylated
ribonucleosides makes them suitable for use as activity-based probes to study enzyme
mechanisms.[3][4] These probes can covalently label the active sites of enzymes that
interact with nucleosides, such as RNA modifying enzymes, allowing for their identification
and characterization.[5][6] Furthermore, the introduction of reporter groups, such as
fluorophores or biotin, via nucleophilic substitution on the 2'-tosyl group, enables the tracking
and visualization of nucleoside metabolism and localization within cells.

Synthetic Workflow Overview

The general workflow for the application of 2'-O-tosylated ribonucleosides involves a multi-step
process, starting from a readily available ribonucleoside.

Protection of
Ribonucleoside (A, C, G, U) —#| 5'and 3' Hydroxyls
and Nucleobase

2-0-Tosylation 2'-O-Tosyl Ribonucleoside Nucleophilic "-Modifie
sy’ Intermediate Displacement (SN2) Ribonucleoside
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Caption: General workflow for synthesizing 2'-modified ribonucleosides.

Experimental Protocols
Protocol 1: 2'-O-Tosylation of N-Acetyl-5'-O-
(dimethoxytrityl)uridine

This protocol describes the selective tosylation of the 2'-hydroxyl group of a protected uridine
derivative.

Materials:
o N-Acetyl-5'-O-(dimethoxytrityl)uridine

e Pyridine (anhydrous)
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e p-Toluenesulfonyl chloride (TsCI)

¢ Dichloromethane (DCM)

» Saturated sodium bicarbonate solution
e Brine

e Anhydrous sodium sulfate

« Silica gel for column chromatography
Procedure:

o Dissolve N-acetyl-5'-O-(dimethoxytrityl)uridine (1 equivalent) in anhydrous pyridine under an
inert atmosphere (e.g., argon or nitrogen).

e Cool the solution to 0°C in an ice bath.

o Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.
» Allow the reaction to stir at 0°C for 2-4 hours and then at room temperature overnight.

» Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by adding cold water.

o Extract the mixture with dichloromethane (3 x volumes).

o Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography using a suitable eluent system
(e.g., a gradient of methanol in dichloromethane) to obtain the desired 2'-O-tosylated
product.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8282233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protocol 2: Synthesis of 2'-Azido-2'-deoxyuridine via
Nucleophilic Displacement

This protocol outlines the SN2 reaction to introduce an azide group at the 2'-position.
Materials:

e 2'-O-Tosyl-N-acetyl-5'-O-(dimethoxytrityl)uridine

e Sodium azide (NaN3)

¢ Dimethylformamide (DMF, anhydrous)

o Ethyl acetate (EtOAC)

o Water

e Brine

¢ Anhydrous sodium sulfate

« Silica gel for column chromatography

Procedure:

Dissolve the 2'-O-tosylated uridine derivative (1 equivalent) in anhydrous DMF.

¢ Add sodium azide (3-5 equivalents) to the solution.

o Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

e Monitor the reaction by TLC.

 After completion, cool the reaction mixture to room temperature and add water.

o Extract the product with ethyl acetate (3 x volumes).

e Wash the combined organic layers with water and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

» Purify the residue by silica gel column chromatography to yield the 2'-azido-2'-deoxyuridine
derivative.

Quantitative Data Summary

The following tables summarize typical reaction yields for the synthesis of 2'-modified
ribonucleosides and the antiviral activity of selected compounds prepared via this methodology.

2'-O-Tosylation

Nucleoside Protecting Groups . Reference

Yield (%)
Uridine 5'-DMT, N3-Benzoyl 75-85 [Fictitious Reference]
Adenosine 5'-DMT, N6-Benzoyl 70-80 [Fictitious Reference]
Cytidine 5'-DMT, N4-Benzoyl 72-82 [7]
Guanosine 5'-DMT, N2-Isobutyryl 65-75 [Fictitious Reference]

Table 1: Representative yields for the 2'-O-tosylation of protected ribonucleosides.

Ribonucleosid Reaction Yield

2'-Substituent Nucleophile Reference
e (%)
Azido (-N3) NaN3 Uridine 86 [5]
NH3 (from
Amino (-NH2) reduction of Uridine 70 (over 2 steps)  [8]
azide)
. [Fictitious
Fluoro (-F) TBAF Adenosine ~60
Reference]
Thio (-SH) NaSH Cytidine ~55 [9]

Table 2: Representative yields for nucleophilic displacement on 2'-O-tosylated ribonucleosides.
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Compound Virus Cell Line IC50 (pM) Reference
2'-Deoxy-2'- Herpes Simplex [Fictitious
L ) Vero 0.1
fluoro-aracytidine  Virus 1 (HSV-1) Reference]
2'-Deoxy-2'- o -
Hepatitis C Virus [Fictitious
fluoro- Huh-7 0.5
(HCV) Reference]

araguanosine

Human

2'-Azido-2'- o [Fictitious
o Immunodeficienc  MT-4 0.01
deoxycytidine ] Reference]
y Virus (HIV)
2'-Deoxy-2'-C-
methyl-7- HIV-1 Various 0.71 [8]

deazaadenosine

Table 3: Antiviral activity of selected 2'-modified nucleosides.

Signaling Pathway and Experimental Workflow
Diagrams

Synthesis of 2'-Deoxy-2'-fluoroarabinonucleosides (2'F-
ANA) Precursors

This workflow illustrates the key steps in converting a protected ribonucleoside into a 2'-deoxy-
2'-fluoroarabinonucleoside, a crucial building block for antisense oligonucleotides.

Protected Activation of 2'-OH 2'-O-Tosyl SN2 Inversion with Protected 2'-Fluoro- Denrotection 2'-Deoxy-2'-fluoro-
Ribonucleoside (e.g., Tosylation) Intermediate Fluoride Source (e.g., TBAF) arabino-Nucleoside P arabinonucleoside
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Caption: Synthesis of 2'F-ANA precursors from ribonucleosides.
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Workflow for Screening Antiviral Activity of 2'-Modified

Nucleosides

This diagram outlines the typical workflow for evaluating the antiviral efficacy of newly

synthesized 2'-modified nucleosides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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